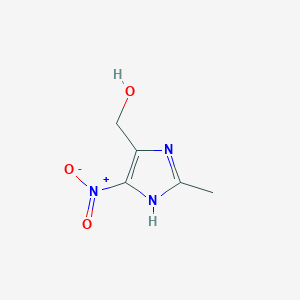![molecular formula C8H4ClF6NOS B12832996 Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an appropriate precursor undergoes substitution with nucleophiles under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives.
Applications De Recherche Scientifique
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various binding interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenamine derivatives with different substituents, such as:
- Benzenamine,3-chloro-5-methyl-4-(trifluoromethyl)
- Benzenamine,3-chloro-5-(trifluoromethyl)-4-(trifluoromethoxy)
Uniqueness
What sets Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] apart is the combination of its trifluoromethoxy and trifluoromethylthio groups, which impart unique chemical and physical properties
Propriétés
Formule moléculaire |
C8H4ClF6NOS |
|---|---|
Poids moléculaire |
311.63 g/mol |
Nom IUPAC |
3-chloro-5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H4ClF6NOS/c9-4-1-3(17-7(10,11)12)2-5(16)6(4)18-8(13,14)15/h1-2H,16H2 |
Clé InChI |
VUIRIUBACDJTTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)SC(F)(F)F)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




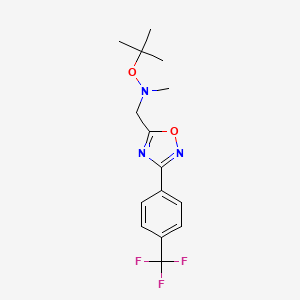
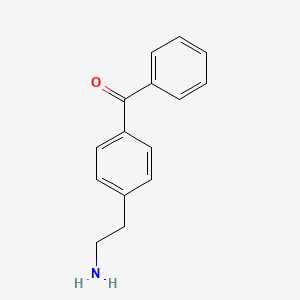
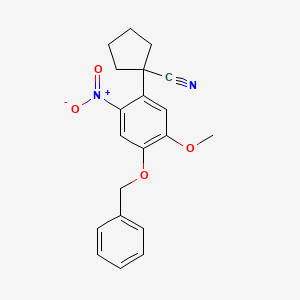
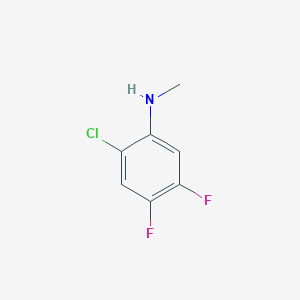
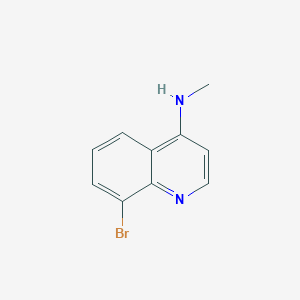
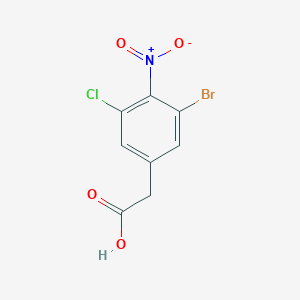
![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)


![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
